molecular formula C15H14O5 B034963 Guaiacol carbonate CAS No. 553-17-3

Guaiacol carbonate

Cat. No. B034963
CAS RN: 553-17-3
M. Wt: 274.27 g/mol
InChI Key: ORUJFMPWKPVXLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • One method involves synthesizing guaiacol from o-methoxyaniline, which requires careful control of reaction conditions to achieve low yields (Liu Xi-mei, 2004).
  • Another approach is the methylation of catechol with dimethyl carbonate over alumina loaded with alkali hydroxide, resulting in high selectivity for guaiacol (Yue Fu, T. Baba, Y. Ono, 1998).

Molecular Structure Analysis

Guaiacol carbonate's structure is derived from guaiacol, which itself is a product of the methylation of catechol. The synthesis processes involve various catalysts and reaction conditions that influence the molecular structure and yield of the guaiacol produced.

Chemical Reactions and Properties

  • Guaiacol synthesis from catechol and dimethyl sulfate has been shown to give satisfactory results, indicating the versatility of the reactants used in the synthesis process (Ji Wei, 2002).
  • The vapor-phase reaction of catechol with dimethyl carbonate over alumina loaded with cesium hydroxide leads to catechol carbonate, with guaiacol as a side product (Yue Fu, T. Baba, Y. Ono, 1999).

Scientific Research Applications

  • Phase Equilibrium Research

    • Application Summary : Guaiacol has been used in research to investigate phase equilibrium in mixtures with methane .
    • Methods : The study used predictive calculations using the GC-PPC-SAFT (Group Contribution-Polar Perturbed Chain- Statistical Associating Fluid Theory) equation of state and Molecular Simulation using the AUA4 force field .
    • Results : The predicted values showed to be consistent with new experimental data. The effect of conformational structure of guaiacol on phase equilibria was detected .
  • Antifungal Activity

    • Application Summary : Guaiacol, a natural antioxidant, has been found to exert fungicidal activity against Fusarium graminearum, a fungus that affects wheat crops .
    • Methods : The study found that guaiacol inhibits mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum in a dose-dependent manner .
    • Results : The median effective concentration (EC 50) value of guaiacol for the standard F. graminearum strain PH-1 was 1.838 mM. Guaiacol strongly inhibited conidial production and germination .
  • Fungicidal Activity Against Fusarium graminearum

    • Application Summary : Guaiacol has been found to exert fungicidal activity against Fusarium graminearum, a fungus that affects wheat crops .
    • Methods : The study found that guaiacol inhibits mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum in a dose-dependent manner .
    • Results : The median effective concentration (EC 50) value of guaiacol for the standard F. graminearum strain PH-1 was 1.838 mM. Guaiacol strongly inhibited conidial production and germination .
  • Catalytic Transformation of Lignin

    • Application Summary : Guaiacol can be produced from lignin, a cheap and renewable feedstock .
    • Methods : The study discovered that La (OTf) 3 could catalyze the transformation of lignin with guaiacol as the only liquid product .
    • Results : In the reaction, La (OTf) 3 catalyzed the hydrolysis of lignin ether linkages to form alkyl-syringol and alkyl-guaiacol, which further underwent decarbonization and demethoxylation to produce guaiacol with a yield of up to 25.5 wt% .
  • Production of Fragrances

    • Application Summary : Guaiacol is often used to produce a variety of fragrances, such as eugenol, vanillin and artificial musk .
    • Results : The result is the production of various fragrances from guaiacol .
  • O-Methylation of Catechol

    • Application Summary : Guaiacol can be produced from the O-methylation of catechol with dimethyl carbonate .
    • Methods : The study investigated the O-methylation of catechol with dimethyl carbonate over aluminophosphate (APO) catalysts, using a continuous-flow system .
    • Results : The result is the production of guaiacol .
  • Fungicidal Activity Against Fusarium graminearum

    • Application Summary : Guaiacol has been found to exert fungicidal activity against Fusarium graminearum, a fungus that affects wheat crops .
    • Methods : The study found that guaiacol inhibits mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum in a dose-dependent manner .
    • Results : The median effective concentration (EC 50) value of guaiacol for the standard F. graminearum strain PH-1 was 1.838 mM. Guaiacol strongly inhibited conidial production and germination .
  • Catalytic Transformation of Lignin

    • Application Summary : Guaiacol can be produced from lignin, a cheap and renewable feedstock .
    • Methods : The study discovered that La (OTf) 3 could catalyze the transformation of lignin with guaiacol as the only liquid product .
    • Results : In the reaction, La (OTf) 3 catalyzed the hydrolysis of lignin ether linkages to form alkyl-syringol and alkyl-guaiacol, which further underwent decarbonization and demethoxylation to produce guaiacol with a yield of up to 25.5 wt% .
  • Production of Fragrances

    • Application Summary : Guaiacol is often used to produce a variety of fragrances, such as eugenol, vanillin and artificial musk .
    • Results : The result is the production of various fragrances from guaiacol .
  • O-Methylation of Catechol

    • Application Summary : Guaiacol can be produced from the O-methylation of catechol with dimethyl carbonate .
    • Methods : The study investigated the O-methylation of catechol with dimethyl carbonate over aluminophosphate (APO) catalysts, using a continuous-flow system .
    • Results : The result is the production of guaiacol .

Safety And Hazards

Guaiacol should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Avoid dust formation. Do not ingest. Do not breathe vapors/dust .

Future Directions

Bio-based polycarbonates, including Guaiacol carbonate, represent a class of superior-performance polymers prepared from sustainable resources with excellent mechanical properties, thermal stability, and optical transparency, which offer promising alternatives to conventional petroleum-based polycarbonates . The development of bio-based PCs could fulfill the requirements of environmentally sustainable and performance-advantaged plastics, with a lower carbon footprint and higher bio-safety .

properties

IUPAC Name

bis(2-methoxyphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-17-11-7-3-5-9-13(11)19-15(16)20-14-10-6-4-8-12(14)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUJFMPWKPVXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046405
Record name Guaiacol carbonate
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Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guaiacol carbonate

CAS RN

553-17-3
Record name Phenol, 2-methoxy-, carbonate (2:1)
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Record name Guaiacol carbonate [NF]
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Record name GUAIACOL CARBONATE
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Record name GUAIACOL CARBONATE
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Record name Bis(2-methoxyphenyl) carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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